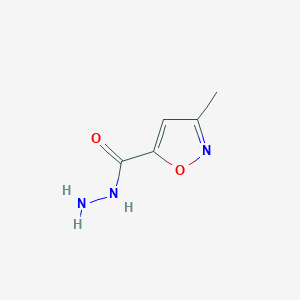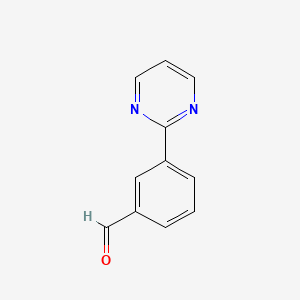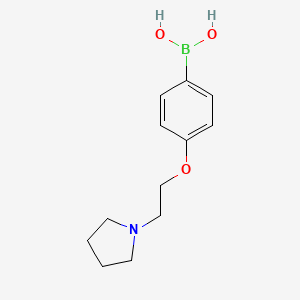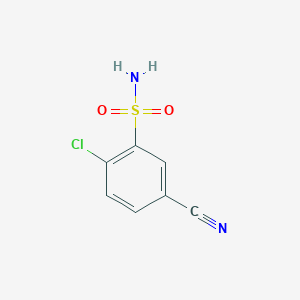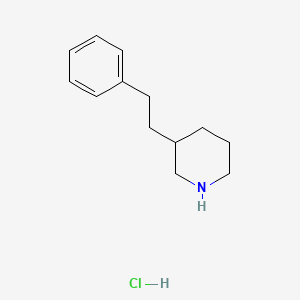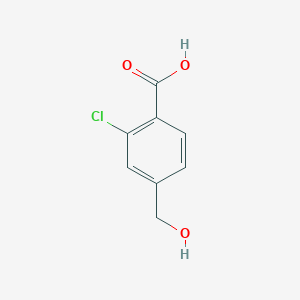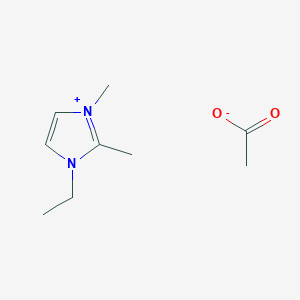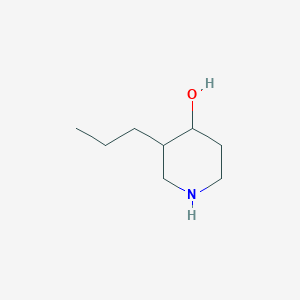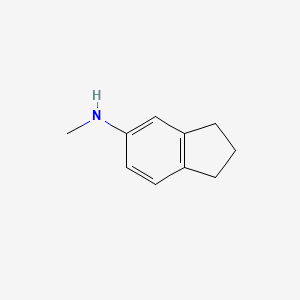
N-methyl-2,3-dihydro-1H-inden-5-amine
Übersicht
Beschreibung
“N-methyl-2,3-dihydro-1H-inden-5-amine” is a chemical compound with the CAS Number: 2084-72-2 . It has a molecular weight of 147.22 and is in liquid form . The IUPAC name for this compound is N-methyl-1-indanamine .
Molecular Structure Analysis
The InChI code for “N-methyl-2,3-dihydro-1H-inden-5-amine” is 1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-methyl-2,3-dihydro-1H-inden-5-amine” are not available, related compounds such as aminoindanes have been shown to cause transporter-mediated release (reverse transport) of monoamines .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1H-inden-5-amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- Application Summary : Indole derivatives, including “N-methyl-2,3-dihydro-1H-inden-5-amine”, have been found to possess antiviral activity .
- Results or Outcomes : The results would depend on the specific study. However, the study of antiviral activity could lead to a better understanding of viral diseases and potential treatments .
Anti-inflammatory Activity
- Application Summary : Indole derivatives, including “N-methyl-2,3-dihydro-1H-inden-5-amine”, have been found to possess anti-inflammatory activity .
- Results or Outcomes : The results would depend on the specific study. However, the study of anti-inflammatory activity could lead to a better understanding of inflammatory diseases and potential treatments .
Anticancer Activity
- Application Summary : Indole derivatives, including “N-methyl-2,3-dihydro-1H-inden-5-amine”, have been found to possess anticancer activity .
- Results or Outcomes : The results would depend on the specific study. However, the study of anticancer activity could lead to a better understanding of cancer diseases and potential treatments .
Modulation of Histone Methylation
- Application Summary : “N-methyl-2,3-dihydro-1H-inden-5-amine” has been used in the study of histone methylation, specifically in the context of Lysine specific demethylase 1 (LSD1) which plays an important role in regulating histone lysine methylation at residues K4 and K9 on histone H3 .
- Results or Outcomes : The results would depend on the specific study. However, the study of histone methylation could lead to a better understanding of epigenetic regulation and potential treatments for diseases associated with dysregulated histone methylation .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUFDQNDUGNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630452 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1H-inden-5-amine | |
CAS RN |
36218-36-7 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



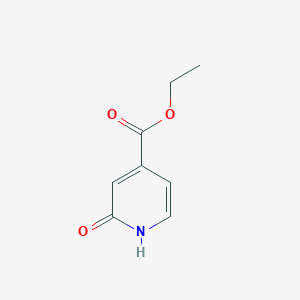
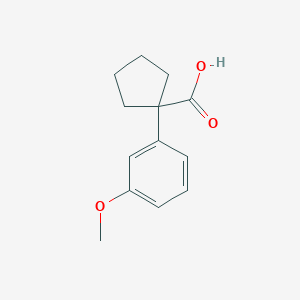
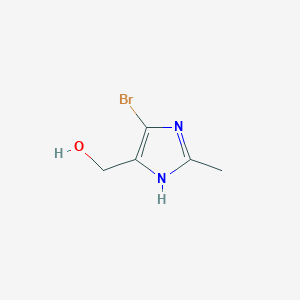
![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)
